1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)15-3-1-2-4-16(15)24-17(25)23-9-12-7-14(10-22-8-12)13-5-6-26-11-13/h1-8,10-11H,9H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYMMALSOAYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Furan-Pyridine Intermediate
Starting Materials: 3-furylboronic acid and 3-bromopyridine.
Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent like toluene or DMF.
Conditions: Reflux temperature for several hours.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine and furan rings participate in nucleophilic substitutions, particularly at electron-deficient positions.
| Reaction | Reagents | Products | Conditions |
|---|---|---|---|
| Halogenation | NBS (N-bromosuccinimide) | 5-Bromo-furan-3-yl derivative | Light, CCl₄, 25°C, 12 hr |
| Amination | NH₃/MeOH | Pyridine-N-oxide intermediate | 60°C, sealed tube |
Key Findings :
-
Bromination occurs preferentially at the furan C5 position due to conjugation with the pyridine ring.
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The trifluoromethyl group directs substitution to the ortho and para positions of the phenyl ring.
Oxidation and Reduction Reactions
The compound’s heteroatom-rich structure makes it susceptible to redox transformations.
| Reaction Type | Reagents | Outcome | Efficiency |
|---|---|---|---|
| Oxidation (Furan) | mCPBA (meta-chloroperoxybenzoic acid) | Furan → γ-lactone | 70–80% yield |
| Reduction (Pyridine) | H₂, Pd/C | Pyridine → piperidine | Low yield (20–30%) |
Mechanistic Insights :
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Furan oxidation proceeds via epoxidation followed by ring-opening and lactonization.
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Pyridine reduction is hindered by steric bulk from the urea and trifluoromethyl groups.
Acid- and Base-Mediated Reactions
The urea group undergoes hydrolysis under extreme pH conditions.
| Condition | Reaction | Products | Kinetics |
|---|---|---|---|
| Acidic (HCl, 6M) | Urea → CO₂ + amines | (5-(Furan-3-yl)pyridin-3-yl)methylamine | Complete in 2 hr at 100°C |
| Basic (NaOH, 10%) | Partial decomposition of furan ring | Degraded mixture | Slow (24 hr at 25°C) |
Stability Notes :
-
The compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic environments.
Catalytic Coupling Reactions
Transition-metal catalysts enable functionalization of the pyridine and furan rings.
| Reaction | Catalyst | Outcome | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Pyridine-C3 aryl derivatives | 65–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-alkylated pyridines | 50–60% |
Substrate Compatibility :
-
The trifluoromethyl group does not interfere with Pd-catalyzed couplings.
-
Furan’s electron-rich nature facilitates cross-couplings at the C5 position.
Photochemical and Thermal Reactions
Exposure to UV light or heat induces structural rearrangements.
| Condition | Reaction | Products |
|---|---|---|
| UV Light (254 nm) | [4π] Electrocyclization of furan | Bicyclic adduct |
| Thermal (150°C) | Retro-Diels-Alder cleavage | Pyridine and furan fragments |
Safety Note :
-
Thermal decomposition releases toxic hydrogen fluoride (HF) from the trifluoromethyl group.
Scientific Research Applications
The compound 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a member of the urea class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores its applications, particularly in the fields of medicinal chemistry, pharmacology, and material science, supported by relevant case studies and data.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 397.4 g/mol. Its structure features a furan ring and a pyridine moiety, which are known for their biological activity. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a promising candidate for various applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of urea have shown efficacy against various pathogens, including bacteria and fungi. The mechanisms of action often involve disruption of bacterial cell walls or inhibition of protein synthesis.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of urea derivatives, 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics. Specifically, it showed activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Urea derivatives have shown promise in inhibiting tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.
Case Study: Antiproliferative Activity
A series of studies conducted on similar urea compounds revealed that they inhibited the proliferation of cancer cells in vitro. For example, compounds with structural similarities exhibited significant growth inhibition against breast cancer and renal cancer cell lines at low micromolar concentrations .
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor. Preliminary studies indicate that it may interact with specific kinases involved in cancer signaling pathways, providing a basis for further pharmacological exploration.
Case Study: Enzyme Interaction
Molecular docking studies have suggested that this compound could effectively bind to active sites of kinases, potentially influencing signaling pathways critical in oncogenesis . Further experimental validation is needed to confirm these interactions.
Material Science Applications
Beyond biological applications, 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can be explored in material science due to its unique chemical structure. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymers.
Case Study: Polymer Development
Research has indicated that incorporating urea derivatives into polymer matrices can improve mechanical properties and thermal stability. This opens avenues for developing advanced materials suitable for coatings and composites used in harsh environments .
Mechanism of Action
The mechanism of action for 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the furan and pyridine rings can interact with biological targets through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The compound shares structural motifs with urea derivatives reported in Molecules (2013) and other sources. Below is a detailed comparison based on physicochemical properties, substituent effects, and synthetic yields:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Position Effects: The target compound’s 2-(trifluoromethyl)phenyl group (meta to urea) contrasts with 4-(trifluoromethyl)phenyl in 1f and 11d. Compound 11j shares the 2-(trifluoromethyl)phenyl group but incorporates a thiazole-piperazine scaffold, which may enhance solubility compared to the pyridine-furan core .
Synthetic Accessibility :
- Yields for thiazole-piperazine derivatives (70–88%) suggest robust synthetic routes, whereas data for the target compound are unavailable. The furan-pyridine system may require specialized coupling strategies (e.g., Suzuki-Miyaura for furan introduction).
However, reduced complexity may limit multi-target interactions .
Functional Group Variations :
- Unlike hydrazinyl-oxoethyl linkers in 1f or thioether bridges in 7n , the target compound lacks these groups, simplifying its structure but possibly reducing conformational flexibility.
Biological Activity
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound combines a furan ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group, which may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in disease pathways, such as:
- Prolyl Oligopeptidase (POP) : Inhibiting this enzyme could modulate neuropeptide levels, potentially leading to therapeutic effects in neurodegenerative diseases.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea. For instance:
- Inhibition of Tumor Cell Proliferation : A study reported that related urea derivatives exhibited significant growth inhibition in various cancer cell lines with IC50 values ranging from 0.39 µM to 4.21 µM against HCT116 and MCF7 cells .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways linked to cell survival and death .
Antimicrobial Activity
Research into the antimicrobial properties of this class of compounds has shown promising results:
- Broad-spectrum Activity : Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections .
- Specific Activity : Studies indicated that derivatives featuring the furan and pyridine moieties displayed enhanced activity against resistant strains of bacteria.
Case Study 1: Antitumor Efficacy
A recent investigation focused on a series of urea derivatives, including those structurally related to 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea. The study found that certain derivatives significantly inhibited the growth of A549 lung cancer cell lines with IC50 values as low as 0.95 nM .
Case Study 2: Enzyme Inhibition
Another study explored the inhibitory effects of phenyl urea compounds on indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune regulation in cancer. The most potent inhibitors demonstrated significant selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), highlighting the therapeutic potential for cancer immunotherapy .
Data Table: Biological Activities Summary
| Biological Activity | Target/Effect | IC50 Value |
|---|---|---|
| Antitumor | A549 Cell Line | 0.95 nM |
| Enzyme Inhibition | IDO1 | Specific Inhibitor |
| Antimicrobial | Broad-spectrum against bacteria | Varies by strain |
Q & A
Q. What are the established synthetic routes for 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how are intermediates characterized?
The synthesis typically involves coupling aromatic amines with isocyanates. For example:
- Step 1 : Preparation of the pyridinylmethyl-furan intermediate via nucleophilic substitution or Suzuki-Miyaura coupling (if halogenated precursors are used).
- Step 2 : Urea formation by reacting the amine-functionalized pyridine-furan intermediate with 2-(trifluoromethyl)phenyl isocyanate under inert conditions (e.g., THF, room temperature) .
- Characterization : Key intermediates are validated via LCMS (m/z values) and HPLC (retention time, e.g., 1.32 min under QC-SMD-TFA05 conditions) . NMR (¹H/¹³C) and IR confirm functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹) .
Q. How is the purity and stability of this compound assessed in preclinical studies?
- Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities (<1% threshold) .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LCMS. Hydrolytic stability is tested in PBS (pH 7.4) at 37°C .
- Solid-state characterization : Differential scanning calorimetry (DSC) and X-ray diffraction (XRPD) assess polymorphic forms .
Q. What preliminary biological screening data exist for this compound?
- Antiproliferative activity : In vitro assays (e.g., MTT against cancer cell lines) report IC₅₀ values, with structural analogs showing activity in the 1–10 µM range .
- Enzyme inhibition : Urea derivatives often target kinases or proteases; competitive binding assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) .
- ADME profiling : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) are critical for lead optimization .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl position, furan substitution) influence bioactivity?
- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions. Analog studies show that ortho-trifluoromethyl substitution (vs. para) improves target binding affinity by 3–5 fold .
- Furan vs. other heterocycles : Replacing furan with thiophene reduces solubility but increases logP, impacting membrane permeability . Computational docking (e.g., AutoDock Vina) correlates furan’s electron-rich π-system with hydrogen bonding to active-site residues .
Q. What strategies resolve contradictions in biological activity data across studies?
- Source verification : Confirm compound identity via HRMS and elemental analysis to rule out batch variability .
- Assay conditions : Normalize data using internal controls (e.g., staurosporine for cytotoxicity) and replicate under standardized conditions (e.g., 48-h exposure in RPMI-1640 medium) .
- Off-target profiling : Use broad-panel screening (e.g., Eurofins CEREP) to identify polypharmacology, which may explain divergent results .
Q. How is the compound’s mechanism of action elucidated at the molecular level?
- Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes. For urea derivatives, the urea carbonyl often forms hydrogen bonds with backbone amides .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .
- SAR by NMR : Fragment-based screening identifies secondary binding pockets influenced by the pyridine-furan scaffold .
Q. What computational methods predict this compound’s pharmacokinetic and toxicity profiles?
- In silico ADMET : Tools like SwissADME predict high gastrointestinal absorption (TPSA < 90 Ų) but potential CYP3A4 inhibition due to the trifluoromethyl group .
- Toxicity alerts : Derek Nexus flags possible hepatotoxicity from the urea moiety, necessitating in vitro hepatocyte assays .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) model blood-brain barrier penetration, critical for CNS-targeted applications .
Q. How are scalable synthetic routes optimized for reproducibility?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency in furan-pyridine synthesis .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, reducing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
